molecular formula C94H194N4O6 B10855723 1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol

1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol

Cat. No.: B10855723
M. Wt: 1476.6 g/mol
InChI Key: WIDGAQNJZVOCPY-UHFFFAOYSA-N
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Description

C14-SPM: is a branched-chain polyamine lipidoid that facilitates the delivery of small interfering ribonucleic acid (siRNA) . This compound is particularly significant in the field of biochemical research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C14-SPM involves the incorporation of carbon-14 into the molecular structure. This process typically begins with the preparation of carbon-14 labeled starting materials, such as barium carbonate or sodium cyanide . The labeled carbon is then introduced into the desired molecular framework through a series of chemical reactions, including carboxylation, methylation, and cyclization .

Industrial Production Methods: Industrial production of C14-SPM requires stringent quality control to ensure the purity and specific activity of the labeled compound. The process involves large-scale synthesis using automated systems to handle radioactive materials safely. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: C14-SPM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of C14-SPM can yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

C14-SPM has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C14-SPM involves its ability to facilitate the delivery of siRNA into cells. This process is mediated by the interaction of the lipidoid with the cell membrane, allowing the siRNA to enter the cell and exert its gene-silencing effects. The molecular targets of C14-SPM include various components of the cell membrane and intracellular pathways involved in endocytosis and exocytosis .

Comparison with Similar Compounds

C14-SPM is unique compared to other similar compounds due to its branched-chain structure and its ability to deliver siRNA effectively. Similar compounds include:

C14-SPM stands out due to its optimal balance between efficiency and safety, making it a valuable tool in biochemical research .

Biological Activity

1-[3-[Bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol is a complex organic compound characterized by its long hydrophobic tetradecyl chains and multiple functional groups, suggesting potential amphiphilic properties. This compound is of interest due to its structural components, which may confer various biological activities, including antimicrobial and antiviral effects.

Structural Characteristics

The molecular formula of this compound is C66H136N4O4C_{66}H_{136}N_4O_4. Its structure includes:

  • Hydroxyl Groups : Present on both ends, enhancing solubility in polar solvents.
  • Piperazine Ring : Known for its role in various biological activities.
  • Long Hydrophobic Chains : Contributing to the compound's amphiphilicity.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of hydroxyl groups allows for hydrogen bonding, which can enhance interaction with microbial membranes, potentially leading to increased permeability and cell death.

Case Study : A study on related piperazine derivatives demonstrated effective inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus . The mechanism was attributed to disruption of the bacterial cell membrane integrity.

Antiviral Effects

Piperazine derivatives have also been reported to possess antiviral properties. This compound's structure suggests it may interfere with viral replication processes or inhibit viral entry into host cells.

Research Findings : In vitro studies have shown that similar compounds can inhibit the replication of viruses such as HIV and influenza through mechanisms involving interference with viral proteins .

The compound exhibits unique physicochemical properties that contribute to its biological activity:

PropertyValue
Molecular Weight1,136.87 g/mol
SolubilitySoluble in water
Melting PointNot specified
pH (1% solution)6.5 - 8.0

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceuticals : As an antimicrobial or antiviral agent in drug formulations.
  • Cosmetics : Due to its skin compatibility and moisturizing properties.
  • Biotechnology : As a surfactant in drug delivery systems.

Properties

Molecular Formula

C94H194N4O6

Molecular Weight

1476.6 g/mol

IUPAC Name

1-[3-[bis(2-hydroxytetradecyl)amino]propyl-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl-(2-hydroxytetradecyl)amino]butyl]amino]tetradecan-2-ol

InChI

InChI=1S/C94H194N4O6/c1-7-13-19-25-31-37-43-49-55-61-71-89(99)83-95(79-69-81-97(85-91(101)73-63-57-51-45-39-33-27-21-15-9-3)86-92(102)74-64-58-52-46-40-34-28-22-16-10-4)77-67-68-78-96(84-90(100)72-62-56-50-44-38-32-26-20-14-8-2)80-70-82-98(87-93(103)75-65-59-53-47-41-35-29-23-17-11-5)88-94(104)76-66-60-54-48-42-36-30-24-18-12-6/h89-94,99-104H,7-88H2,1-6H3

InChI Key

WIDGAQNJZVOCPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CN(CCCCN(CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O

Origin of Product

United States

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